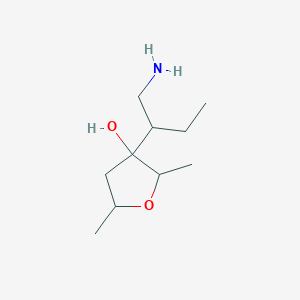

3-(1-Aminobutan-2-yl)-2,5-dimethyloxolan-3-ol

Description

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Systematic Identification

The systematic name 3-(1-Aminobutan-2-yl)-2,5-dimethyloxolan-3-ol adheres to IUPAC guidelines, specifying:

- Oxolan-3-ol : A tetrahydrofuran derivative with a hydroxyl group at position 3.

- 2,5-Dimethyl : Methyl substituents at positions 2 and 5 of the oxolane ring.

- 1-Aminobutan-2-yl : A branched four-carbon chain with an amino group at position 1 and attachment at position 2.

The CAS registry number 1858072-10-2 uniquely identifies this compound in chemical databases. Its molecular formula, C₁₀H₂₁NO₂ , and molar mass (187.28 g/mol ) align with vendor specifications.

Table 1: Core Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-(1-Aminobutan-2-yl)-2,5-dimethyloxolan-3-ol | |

| CAS Number | 1858072-10-2 | |

| Molecular Formula | C₁₀H₂₁NO₂ | |

| Molar Mass (g/mol) | 187.28 |

Molecular Structure and Conformational Analysis

The molecule comprises a tetrahydrofuran (oxolane) ring with three substituents:

The SMILES notation OC1(C(CC)CN)COC(C)(C)C1 encodes this structure, highlighting the oxolane ring (denoted by C1...C1) and substituent positions. Conformational flexibility arises from:

Stereochemical Considerations and Chiral Center Configuration

The compound contains two stereocenters :

- C3 of the oxolane ring (bearing hydroxyl and butan-2-yl groups).

- C2 of the butan-2-yl side chain (bearing amino and methyl groups).

Vendor data specifies no enantiomeric resolution in commercial samples, suggesting racemic or undefined stereochemistry. However, synthetic routes using chiral catalysts could yield enantiopure forms, as demonstrated for analogous amino alcohols.

Table 2: Stereochemical Descriptors

| Stereocenter | Possible Configurations | Influence on Properties |

|---|---|---|

| C3 (Oxolane) | R/S | Solubility, reactivity |

| C2 (Side chain) | R/S | Biological activity |

Spectroscopic Characterization Techniques

Infrared (IR) Spectroscopy

- O-H stretch : Broad absorption near 3200–3400 cm⁻¹ (hydroxyl group).

- N-H stretch : Peaks at 3300–3500 cm⁻¹ (primary amine).

- C-O-C asymmetric stretch : 1070–1150 cm⁻¹ (oxolane ring).

Nuclear Magnetic Resonance (NMR)

- ¹H NMR :

- ¹³C NMR :

Mass Spectrometry (MS)

Table 3: Key Spectroscopic Signals

| Technique | Signal Range/Value | Assignment |

|---|---|---|

| IR (O-H) | 3200–3400 cm⁻¹ | Hydroxyl group |

| ¹H NMR (CH₃) | 1.2–1.4 ppm | Oxolane methyl groups |

| MS ([M]⁺) | 187.28 | Molecular ion |

Properties

Molecular Formula |

C10H21NO2 |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

3-(1-aminobutan-2-yl)-2,5-dimethyloxolan-3-ol |

InChI |

InChI=1S/C10H21NO2/c1-4-9(6-11)10(12)5-7(2)13-8(10)3/h7-9,12H,4-6,11H2,1-3H3 |

InChI Key |

JEFYKOYGULYZBO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CN)C1(CC(OC1C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminobutan-2-yl)-2,5-dimethyloxolan-3-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,5-dimethyloxolane with an aminobutyl derivative in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminobutan-2-yl)-2,5-dimethyloxolan-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The aminobutyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce various amine derivatives .

Scientific Research Applications

3-(1-Aminobutan-2-yl)-2,5-dimethyloxolan-3-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(1-Aminobutan-2-yl)-2,5-dimethyloxolan-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural and functional attributes of 3-(1-Aminobutan-2-yl)-2,5-dimethyloxolan-3-ol with analogous oxolan derivatives and related heterocycles identified in the evidence:

Structural Analog: 1-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propan-2-ol (CAS 1540202-52-5)

- Structural Differences: The tetramethyloxolan core in this analog lacks the hydroxyl group at position 3 of the oxolan ring but includes a secondary alcohol on the propan-2-ol side chain. The amino group is attached to the oxolan ring rather than a butan-2-yl chain, reducing steric bulk compared to the target compound.

- Physicochemical Properties :

Functional Analog: 2-(3-Acetyloxy-2,5-dioxo-oxolan-3-yl)acetic acid (CAS 58032-65-8)

- Functional Group Comparison: The acetyloxy and dioxo groups on the oxolan ring enhance electrophilicity, contrasting with the hydroxyl and amino groups in the target compound, which confer nucleophilic and basic properties. The acetic acid side chain enables carboxylate-mediated interactions (e.g., hydrogen bonding), unlike the amine-terminated butan-2-yl chain in the target molecule.

- Reactivity: The dioxo groups in this analog facilitate ring-opening reactions under basic conditions, whereas the target compound’s hydroxyl and amino groups may promote intramolecular hydrogen bonding or salt formation .

Heterocyclic Comparators: Selanylimidazopyridine (MPI) and [18F]-Fluoromisonidazole

- Core Heterocycle Differences :

- MPI (imidazopyridine with a selanyl group) and [18F]-fluoromisonidazole (nitroimidazole) exhibit redox-active or radiopharmaceutical properties, unlike the oxolan-based target compound.

- The target compound’s saturated oxolan ring likely imparts greater conformational rigidity compared to aromatic imidazole derivatives .

- Biological Applications: MPI and [18F]-fluoromisonidazole are designed for therapeutic (e.g., antioxidant) or diagnostic (PET imaging) uses.

Biological Activity

3-(1-Aminobutan-2-yl)-2,5-dimethyloxolan-3-ol is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 3-(1-Aminobutan-2-yl)-2,5-dimethyloxolan-3-ol

- Molecular Formula : C10H19NO2

- Molecular Weight : 185.27 g/mol

- Structure : The compound features a dimethyloxolane ring with an amino group and a hydroxyl group, which contribute to its biological activity.

The biological activity of 3-(1-Aminobutan-2-yl)-2,5-dimethyloxolan-3-ol is primarily attributed to its interaction with various receptors and enzymes. It acts as an allosteric modulator of certain neurotransmitter receptors, particularly the metabotropic glutamate receptor subtype 5 (mGluR5), which is implicated in several neurological conditions.

Biological Activities

- Neuroprotective Effects : Studies have shown that the compound exhibits neuroprotective properties by modulating glutamate signaling pathways. This can help in conditions like Alzheimer's and Parkinson's diseases.

- Antimicrobial Activity : Preliminary research suggests that it may possess antimicrobial properties, making it a candidate for treating infections caused by resistant strains of bacteria.

- Anti-inflammatory Effects : The compound has been observed to reduce inflammation in vitro, indicating potential applications in inflammatory diseases.

Case Study 1: Neuroprotection in Animal Models

A study conducted on rodents demonstrated that administration of 3-(1-Aminobutan-2-yl)-2,5-dimethyloxolan-3-ol resulted in significant reductions in neuronal death following induced oxidative stress. The results indicated that the compound's mechanism involved the modulation of oxidative stress markers and apoptosis pathways.

Case Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests that it may be effective against certain bacterial infections, warranting further investigation into its clinical applications.

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.